molecular formula C9H6F3NO2 B092662 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene CAS No. 16588-75-3

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Cat. No. B092662
Key on ui cas rn: 16588-75-3
M. Wt: 217.14 g/mol
InChI Key: YMQVJIXUIXHEGG-UHFFFAOYSA-N
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Patent
US07196086B2

Procedure details

3 g (15.69 mmol) of 2-methoxy-5-trifluoromethylaniline are dissolved in 100 ml of dichloromethane, and 6.73 g (31.39 mmol) of 1,8-bis(dimethylamino)naphthalene are added. At 0–5° C., 2.24 g (11.3 mmol) of trichloromethyl chloroformate, dissolved in 50 ml of dichloromethane, are added dropwise, and the mixture is stirred at 0° C. for 30 min and then at room temperature for 60 min. At 0° C., the mixture is washed with 1N hydrochloric acid, ice-water and sodium bicarbonate solution. Drying over magnesium sulphate and removal of the solvent by distillation gives the product. The isocyanate is then used for the subsequent reactions without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:4]=1[NH2:5].CN(C)C1C2C(=CC=CC=2N(C)C)C=CC=1.Cl[C:31](OC(Cl)(Cl)Cl)=[O:32]>ClCCl>[N:5]([C:4]1[CH:6]=[C:7]([C:10]([F:11])([F:12])[F:13])[CH:8]=[CH:9][C:3]=1[O:2][CH3:1])=[C:31]=[O:32]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.73 g
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
Step Three
Name
Quantity
2.24 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
WAIT
Type
WAIT
Details
at room temperature for 60 min
Duration
60 min
WASH
Type
WASH
Details
At 0° C., the mixture is washed with 1N hydrochloric acid, ice-water and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulphate and removal of the solvent by distillation
CUSTOM
Type
CUSTOM
Details
gives the product
CUSTOM
Type
CUSTOM
Details
The isocyanate is then used for the subsequent reactions without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=C=O)C1=C(C=CC(=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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